molecular formula C12H10ClNO2S B1427902 [2-(2-Chlorobenzyl)-1,3-thiazol-4-yl]acetic acid CAS No. 1225504-35-7

[2-(2-Chlorobenzyl)-1,3-thiazol-4-yl]acetic acid

Cat. No. B1427902
M. Wt: 267.73 g/mol
InChI Key: WFIYSPPNIFDKSL-UHFFFAOYSA-N
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Description

“[2-(2-Chlorobenzyl)-1,3-thiazol-4-yl]acetic acid” is a chemical compound with the CAS Number: 1225504-35-7 . It has a molecular weight of 267.74 . The IUPAC name for this compound is {2-[(2-chlorobenzyl)-1,3-thiazol-4-yl]acetic acid} .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10ClNO2S/c13-10-4-2-1-3-8(10)5-11-14-9(7-17-11)6-12(15)16/h1-4,7H,5-6H2,(H,15,16) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“[2-(2-Chlorobenzyl)-1,3-thiazol-4-yl]acetic acid” is a solid compound .

Scientific Research Applications

Structural Characterization and Spectroscopic Analysis

The compound [2-(2-Chlorobenzyl)-1,3-thiazol-4-yl]acetic acid and its derivatives have been synthesized and characterized using various analytical techniques. The study by Aydin et al. (2010) focused on the synthesis, crystal structure, and spectroscopic characterization of a related compound, providing valuable insights into the molecular structure and interactions within the crystal lattice. The research highlighted the importance of intermolecular hydrogen bonding in stabilizing the crystal structure of these compounds (Aydin, Akkurt, Uzun, Yıldırım, & Önkol, 2010).

Potential Biological Activity

Párkányi and Schmidt (2000) synthesized a series of compounds related to [2-(2-Chlorobenzyl)-1,3-thiazol-4-yl]acetic acid and proposed that these new compounds are expected to exhibit biological activity. Their research involved the characterization of these compounds through various spectroscopic methods and suggested potential applications in the field of biologically active substances (Párkányi & Schmidt, 2000).

Photo-degradation Studies

Wu, Hong, and Vogt (2007) investigated the photo-degradation behavior of a structurally related thiazole-containing compound. Their research provided insights into the stability and degradation pathways of such compounds when exposed to light, highlighting the importance of understanding photo-degradation for the development of stable pharmaceutical compounds (Wu, Hong, & Vogt, 2007).

Crystal Structure Analysis

Wu, Hu, Gu, and Tang (2015) conducted a detailed analysis of the crystal structure of a compound similar to [2-(2-Chlorobenzyl)-1,3-thiazol-4-yl]acetic acid, providing valuable information on the molecular geometry and intermolecular interactions within the crystal lattice. This type of study is crucial for understanding the physical properties and potential applications of such compounds (Wu, Hu, Gu, & Tang, 2015).

properties

IUPAC Name

2-[2-[(2-chlorophenyl)methyl]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c13-10-4-2-1-3-8(10)5-11-14-9(7-17-11)6-12(15)16/h1-4,7H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIYSPPNIFDKSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=CS2)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Chlorobenzyl)-1,3-thiazol-4-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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